N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide
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Overview
Description
N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide is a complex organic compound that features a dichlorobenzyl group, a nitropyridine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dichlorobenzylamine, which is then reacted with 2-chloro-3-nitropyridine under nucleophilic substitution conditions. The resulting intermediate is further reacted with ethylenediamine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Production of amine and acetic acid.
Scientific Research Applications
N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Shares structural similarities but differs in the position of the nitro group and the absence of the pyridine ring.
2,6-dichloro-N-(4-chlorophenyl)benzamide: Similar dichlorobenzyl structure but lacks the nitropyridine moiety.
Uniqueness
N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide is unique due to its combination of a dichlorobenzyl group, a nitropyridine moiety, and an acetamide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H17Cl2N5O3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22) |
InChI Key |
BSNIYABGKKFOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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